([(Tert-butyl)amino]{[2,4,6-tris(tert-butyl)phenyl]azamethylene}(2,4,6-trimeth ylphenyl)phosphino)dimethylamine
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Overview
Description
([(Tert-butyl)amino]{[2,4,6-tris(tert-butyl)phenyl]azamethylene}(2,4,6-trimethylphenyl)phosphino)dimethylamine is a complex organic compound characterized by its bulky tert-butyl groups and phosphino-dimethylamine structure. This compound is of interest due to its unique steric and electronic properties, which make it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Tert-butyl)amino]{[2,4,6-tris(tert-butyl)phenyl]azamethylene}(2,4,6-trimethylphenyl)phosphino)dimethylamine typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the reaction of 2,4,6-tris(tert-butyl)phenyl)phosphine with dimethylamine under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactivity of the intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Phosphine Oxides: Formed during oxidation.
Phosphine Derivatives: Resulting from reduction.
Substituted Compounds: Produced through substitution reactions.
Scientific Research Applications
Chemistry
The compound is used as a ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes are valuable in catalysis, particularly in cross-coupling reactions.
Biology and Medicine
In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors and therapeutic agents. Their bulky structure can enhance selectivity and binding affinity.
Industry
In the industrial sector, the compound is used as an antioxidant and stabilizer in polymers and lubricants. Its ability to prevent oxidation and degradation extends the lifespan of materials.
Mechanism of Action
The compound exerts its effects through its interaction with molecular targets, such as metal ions and enzymes. The bulky tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity. The phosphino-dimethylamine moiety can coordinate with metal centers, forming stable complexes that facilitate various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: Known for its antioxidant properties.
2,6-Di-tert-butylphenol: Widely used as an industrial antioxidant.
tBuXPhos: A ligand used in palladium-catalyzed cross-coupling reactions.
Uniqueness
([(Tert-butyl)amino]{[2,4,6-tris(tert-butyl)phenyl]azamethylene}(2,4,6-trimethylphenyl)phosphino)dimethylamine is unique due to its combination of tert-butyl groups and phosphino-dimethylamine structure. This combination provides both steric hindrance and electronic properties that enhance its performance in various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C33H56N3P |
---|---|
Molecular Weight |
525.8 g/mol |
IUPAC Name |
N-[dimethylamino-(2,4,6-tritert-butylphenyl)imino-(2,4,6-trimethylphenyl)-λ5-phosphanyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C33H56N3P/c1-22-18-23(2)29(24(3)19-22)37(36(16)17,35-33(13,14)15)34-28-26(31(7,8)9)20-25(30(4,5)6)21-27(28)32(10,11)12/h18-21,35H,1-17H3 |
InChI Key |
GTIFEVHQDAONJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)P(=NC2=C(C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)(C)C)(NC(C)(C)C)N(C)C)C |
Origin of Product |
United States |
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